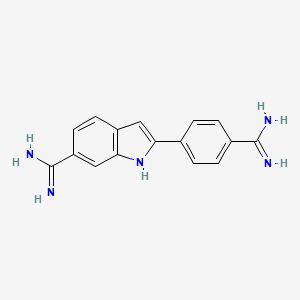
4′,6-Diamidino-2-phenylindol
Übersicht
Beschreibung
4,6-Diamidino-2-phenylindole (DAPI) is a fluorescent dye that is widely used in biological research. It is a member of the Hoechst 33258 family of dyes, which are used for the staining of nucleic acids. DAPI has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and DNA sequencing. It is also commonly used to identify and quantify nucleic acids in a variety of biological samples.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmikroskopie
4′,6-Diamidino-2-phenylindol (DAPI) ist ein blau fluoreszierender DNA-Farbstoff, der bei Bindung an AT-Regionen von dsDNA eine 20-fache Verstärkung der Fluoreszenz zeigt . Er wird von der violetten (405 nm) Laserlinie angeregt und wird häufig als Kernkontrastmittel in der Fluoreszenzmikroskopie verwendet .
Durchflusszytometrie
Die spektralen Eigenschaften von DAPI machen es ideal für den Einsatz mit grünen (Invitrogen Alexa Fluor 488, FITC, GFP) und roten (Invitrogen Alexa Fluor 594, Rhodamin, Invitrogen Texas Red, mCherry, mKate-2) Fluorophoren in mehrfarbigen Experimenten . Es wird häufig in der Durchflusszytometrie eingesetzt, einer Technik, mit der die physikalischen und chemischen Eigenschaften von Zellen gemessen werden .
Chromosomenfärbung
DAPI wird auch bei der Chromosomenfärbung eingesetzt, einer Technik zur Visualisierung von Chromosomen unter einem Mikroskop . Dies ist besonders nützlich im Bereich der Zytogenetik.
Zellzählung
Aufgrund seiner hohen Affinität zu DNA wird DAPI häufig zur Zählung von Zellen verwendet . Dies ist besonders nützlich in der Zellbiologie und verwandten Forschungsbereichen.
Messung der Apoptose
DAPI kann verwendet werden, um die Apoptose zu messen, eine Form des programmierten Zelltods . Dies ist entscheidend in Studien im Zusammenhang mit Krebs und anderen Krankheiten, bei denen der Zelltod eine Schlüsselrolle spielt.
Zellsortierung basierend auf dem DNA-Gehalt
DAPI wird zur Sortierung von Zellen basierend auf dem DNA-Gehalt verwendet . Dies ist besonders nützlich in der Krebsforschung, da Zellen häufig einen abnormalen DNA-Gehalt aufweisen.
Kernsegmentierungstool in der High-Content-Bildanalyse
DAPI wird als Kernsegmentierungstool in der High-Content-Bildanalyse verwendet . Diese Technik wird verwendet, um detaillierte Informationen aus mikroskopischen Bildern zu extrahieren.
Mikrofluidische Zellzyklusanalyse
Die DAPI-Färbung wird in der mikrofluidischen Zellzyklusanalyse von verteilten Zellen verwendet . Diese aufkommende Technik erfordert eine detaillierte Erforschung des Bildanalyseprozesses .
Wirkmechanismus
Target of Action:
DAPI is a fluorescent stain that selectively binds to adenine-thymine (AT)-rich regions in DNA . Its primary target is the minor groove of double-stranded DNA, where it forms strong complexes. By binding to DNA, DAPI becomes highly fluorescent and serves as a valuable marker for visualizing DNA in various biological contexts.
Mode of Action:
When DAPI interacts with double-stranded DNA, it undergoes partial intercalation, stabilizing non-canonical structures within the nucleic acid. Specifically, DAPI binds to the minor groove of DNA, resulting in a 20-fold increase in fluorescence compared to its non-bound state . This property makes it an excellent choice for staining DNA in fluorescence microscopy.
Biochemical Pathways:
DAPI’s primary impact lies in its ability to label DNA. Researchers use it to detect DNA in plant cells, metazoa, bacteria, and virus particles. Additionally, quantitative staining of DNA within cells has been demonstrated, enabling precise measurements of DNA content .
Pharmacokinetics:
- RNA Binding : While DAPI primarily binds to DNA, it can also interact with RNA, albeit less strongly. When bound to RNA, its emission shifts to around 500 nm .
Result of Action:
By staining DNA, DAPI allows researchers to visualize nuclei, chromatin, and other DNA-containing structures. Its blue emission is particularly convenient for simultaneous use with other fluorescent stains in microscopy experiments. Notably, DAPI’s fluorescence overlaps slightly with green-fluorescent molecules like fluorescein and green fluorescent protein (GFP) .
Action Environment:
Environmental factors, such as pH, ionic strength, and temperature, can influence DAPI’s efficacy and stability. Researchers must consider these conditions when using DAPI for staining and imaging purposes.
Eigenschaften
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHETKCLVMNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28718-90-3 (hydrochloride) | |
| Record name | DAPI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50963757 | |
| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Roche Diagnostics MSDS] | |
| Record name | 4',6-Diamidino-2-phenylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
47165-04-8 | |
| Record name | 4′,6-Diamidino-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAPI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DAPI exhibits a strong affinity for double-stranded DNA (dsDNA) [, , ]. It preferentially binds to adenine-thymine (A-T) rich regions within the minor groove of the DNA double helix [, , , ]. This binding leads to a significant enhancement of DAPI's fluorescence, making it a valuable tool for visualizing DNA [, , , ].
A: DAPI binding can induce conformational changes in DNA structure. Research suggests it can cause DNA bending and unwinding, particularly in A-T rich regions []. This property may contribute to its topoisomerase I poisoning activity [].
ANone: DAPI (4′,6-Diamidino-2-phenylindole) has the molecular formula C16H15N5 • 2HCl with a molecular weight of 350.25 g/mol.
A: DAPI absorbs ultraviolet (UV) light with a peak around 350 nm [, ]. Upon binding to dsDNA, its fluorescence emission shifts to a longer wavelength, typically around 450 nm, exhibiting a characteristic blue fluorescence [, , , ]. The fluorescence intensity increases significantly upon binding to DNA, enabling sensitive detection [, ].
A: DAPI fluorescence is influenced by pH. While DAPI can label bacteria across a pH range of 6.5 to 9.5, the fluorescence intensity, particularly in the presence of ATP, is enhanced in more alkaline environments above pH 9 [].
A: Yes, DAPI is routinely used with fixed samples. Fixation with aldehydes, like formaldehyde, is often employed to preserve cellular structures before DAPI staining [, ]. Additionally, permeabilization with detergents may be necessary to allow DAPI to penetrate the cell membrane and access DNA within intact cells [, , ].
A: DAPI solutions are generally stable for several months when stored properly, protected from light, and at low temperatures (e.g., 4°C) []. Compared to other DNA-binding dyes like Hoechst, DAPI demonstrates higher photostability, making it suitable for applications requiring prolonged illumination [].
A: DAPI is primarily a fluorescent dye and does not possess intrinsic catalytic properties. Its applications center around DNA visualization and quantification, not catalysis [, , ].
A: Yes, computational techniques like molecular dynamics simulations have been used to investigate DAPI's interaction with DNA, particularly its binding mode and the structural changes it induces in the DNA helix []. These simulations provide valuable insights into the molecular basis of DAPI's binding specificity and affinity for different DNA sequences [].
A: The two positively charged amidino groups in DAPI's structure are essential for its interaction with the negatively charged phosphate backbone of DNA [, ]. Additionally, the phenylindole ring system allows DAPI to insert itself into the minor groove of DNA [, ]. Modifications to these structural elements can significantly impact DAPI's binding affinity and fluorescence properties [].
A: DAPI is generally recognized as a potential mutagen and requires careful handling following established safety guidelines []. Users should consult relevant safety data sheets and follow appropriate laboratory practices when working with DAPI to minimize risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



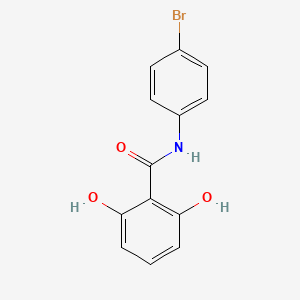

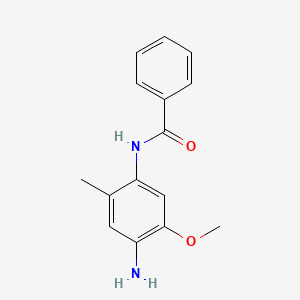
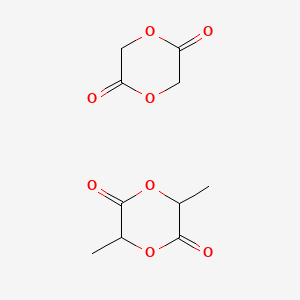
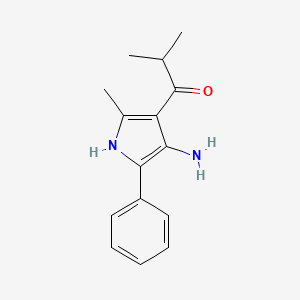
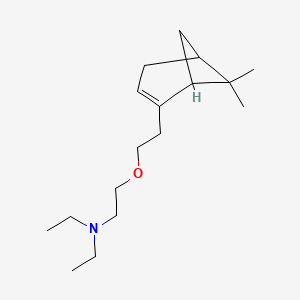

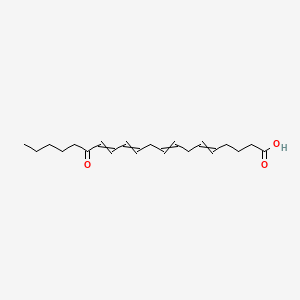
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)




